2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde
Description
2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is a benzaldehyde derivative featuring a 4-chlorobenzyloxy group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde ring. The presence of electron-withdrawing groups (Cl, F) may enhance reactivity in further derivatization, such as in the preparation of anticancer agents .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-1-10(2-5-12)9-18-14-7-13(16)6-3-11(14)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWUYBRNXUKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222004 | |
| Record name | Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443338-45-1 | |
| Record name | Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like ethanol. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the 4-fluorobenzaldehyde attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzoic acid.
Reduction: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can be contextualized by comparing it to related benzyloxybenzaldehyde derivatives. Key analogs include:
Structural and Electronic Effects
- Substituent Position : The target compound’s 2-OBzl/4-F substitution contrasts with analogs like 4-((2-chlorobenzyl)oxy)benzaldehyde (4-OBzl/2-Cl) . Para-substituted benzyl groups (e.g., 4-Cl in compound 31 ) enhance anticancer activity compared to ortho-substituted variants, likely due to improved steric compatibility with biological targets.
- Halogen Effects: Replacing chlorine with bromine (e.g., 2-[(4-Bromobenzyl)oxy]benzaldehyde ) increases molecular weight (291.14 vs. 264.69 g/mol) and may alter lipophilicity and binding kinetics. Fluorine’s electronegativity in the target compound could enhance metabolic stability and membrane permeability relative to non-fluorinated analogs .
Biological Activity
2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound notable for its unique structural features, including a chlorobenzyl ether and a fluorobenzaldehyde moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (chlorobenzyl) groups enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is . Its structure can be depicted as follows:
The compound's unique characteristics stem from its functional groups, which influence its interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
The mechanism by which 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde exerts its biological effects involves several pathways:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) Generation : The fluorine atom enhances the compound's reactivity, leading to increased ROS production, which can induce apoptosis in target cells.
- Cellular Signaling Pathways : Interaction with key signaling molecules may modulate pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF O |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| IC50 (Anticancer Activity) | ~30 µM (MCF-7 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
